molecular formula C22H20N6O B2705227 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 1706005-29-9

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2705227
CAS No.: 1706005-29-9
M. Wt: 384.443
InChI Key: ZKOAIJSLACQIIT-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that contains several functional groups including an imidazole ring, a pyridazine ring, a piperazine ring, and a naphthalene ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .

Scientific Research Applications

Molecular Interactions and Binding Analyses

One significant area of research involves the molecular interaction of similar compounds with cannabinoid receptors, highlighting the antagonist activities at these sites. For example, studies on compounds like SR141716; 1, a potent and selective antagonist for the CB1 cannabinoid receptor, using AM1 molecular orbital method, conformational analysis, and comparative molecular field analysis (CoMFA), provide insights into the binding interactions with the receptor. Such analyses contribute to the development of unified pharmacophore models for cannabinoid receptor ligands, aiding in the design of drugs targeting these receptors (Shim et al., 2002).

Anticonvulsant Activity Evaluation

Compounds with structural similarities have been evaluated for their potential anticonvulsant activities. For instance, novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives have shown significant delay in the onset of convulsion and prolongation of survival time in animal models, compared to phenobarbital. This suggests their potential as anticonvulsant agents, highlighting the importance of molecular modelling and pharmacological evaluation in drug development (Ghareb et al., 2017).

Synthesis and Chemical Transformations

Research also delves into the synthesis of new compounds incorporating the naphthalen-1-yl moiety, exploring their potential applications in creating drugs with anticancer and antimicrobial activities. For example, the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with different nucleophiles have been studied for anticancer evaluation, showcasing the compound's versatility in medicinal chemistry (Gouhar & Raafat, 2015).

Antimicrobial and Antiproliferative Activities

Additionally, compounds with the naphthalen-1-yl group have been synthesized and evaluated for antimicrobial activity, indicating modest activity against bacteria and fungi. Such studies are crucial for discovering new antimicrobial agents in response to growing antibiotic resistance (Patel et al., 2011). Similarly, imidazolidine-4-one derivatives, including piperazine derivatives, have been investigated for their chemosensitizing properties against Staphylococcus aureus MRSA, contributing to the search for novel treatments against resistant bacterial strains (Matys et al., 2015).

Properties

IUPAC Name

[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c29-22(19-7-3-5-17-4-1-2-6-18(17)19)27-14-12-26(13-15-27)20-8-9-21(25-24-20)28-11-10-23-16-28/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOAIJSLACQIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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